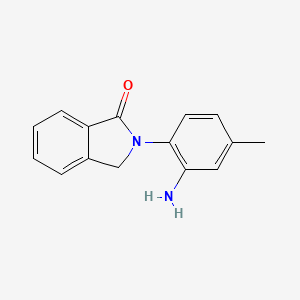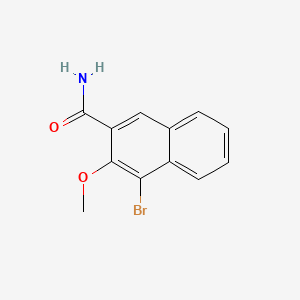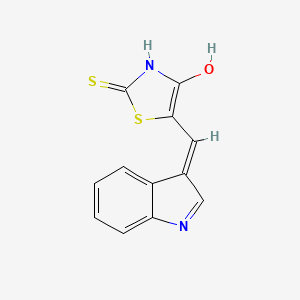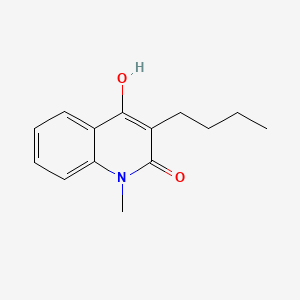
N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antioxidant Activity Analysis
Studies on antioxidants are significant across various fields, including food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are pivotal in determining antioxidant activity. These methods, based on chemical reactions and monitored through spectrophotometry, have been successfully applied in analyzing antioxidant capacity, potentially including compounds like N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (Munteanu & Apetrei, 2021).
Environmental Impact of Brominated Compounds
The environmental occurrence of brominated flame retardants, including their detection in indoor air, dust, consumer goods, and food, is closely monitored due to potential risks. Research emphasizes the need for more comprehensive studies on their occurrence, environmental fate, and toxicity. The presence of specific brominated compounds often reported raises concerns, suggesting a potential area for investigating the environmental impact of synthetic brominated compounds such as N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (Zuiderveen, Slootweg, & de Boer, 2020).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, including derivatives similar to N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide, possess a variety of biological properties, prompting extensive research. Recent reviews have highlighted the therapeutic patent literature on pyrazolines, covering their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These findings underline the compound's potential in pharmaceutical applications (Shaaban, Mayhoub, & Farag, 2012).
Inhibition of Monoamine Oxidase by Pyrazoline
Pyrazoline derivatives are recognized for their significant activity towards Monoamine Oxidase (MAO), an enzyme associated with neurological conditions. Structural modifications in the pyrazoline nucleus have been correlated with MAO inhibition, highlighting the potential of compounds like N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide in developing treatments for neurological disorders (Mathew, Suresh, Anbazhagan, & Mathew, 2013).
Synthesis and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, structurally related to pyrazoline derivatives, has shown a wide range of medicinal properties, including anticancer and anti-infectious activities. This emphasizes the structural and functional versatility of pyrazoline and its derivatives in drug development, suggesting that N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide could also hold significant medicinal value (Cherukupalli et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 'N'-(5-Bromo-2-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide' can be achieved by a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and 3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent.", "Step 2: Add a catalytic amount of catalyst to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Isolate the product by filtration or precipitation.", "Step 5: Purify the product by recrystallization or chromatography." ] } | |
Numéro CAS |
1299343-31-9 |
Formule moléculaire |
C21H15BrN4O2 |
Poids moléculaire |
435.3g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15BrN4O2/c22-15-8-9-20(27)14(10-15)12-23-26-21(28)19-11-18(24-25-19)17-7-3-5-13-4-1-2-6-16(13)17/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
Clé InChI |
WOKURXSFTBKWDZ-FSJBWODESA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B604326.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3-chloro-4-methoxybenzamide](/img/structure/B604327.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B604332.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B604333.png)
![2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604336.png)
![4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B604337.png)


![5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B604341.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B604342.png)
![4-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B604345.png)


